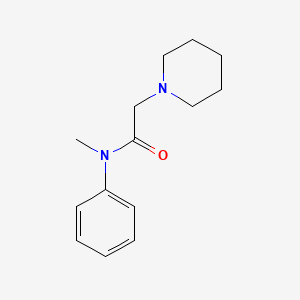
2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone, also known as MMME, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of morpholine derivatives and has been extensively studied for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone is not fully understood. However, it is believed to act as an antioxidant and anti-inflammatory agent. 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone has been shown to inhibit the production of reactive oxygen species (ROS) and to reduce the expression of pro-inflammatory cytokines. It also has the ability to scavenge free radicals, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone has also been shown to have anti-tumor activity and to inhibit the growth of cancer cells. In addition, 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone has been shown to have cardioprotective effects and to reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of using 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Zukünftige Richtungen
There are several future directions for the research of 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone. One of the areas of research is to further understand its mechanism of action and to identify its molecular targets. This will help to design more effective experiments to test its efficacy. Another area of research is to investigate the potential applications of 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone in the treatment of other diseases, such as diabetes and autoimmune disorders. Finally, there is a need to investigate the safety and toxicity of 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone, which will be important for its potential use in humans.
Conclusion:
In conclusion, 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone is a chemical compound that has gained significant attention in scientific research. It has shown promising results in the treatment of various diseases and has various biochemical and physiological effects. While there are still many unanswered questions about its mechanism of action and potential applications, 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone has the potential to be a valuable tool in scientific research.
Synthesemethoden
The synthesis of 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone involves the reaction of 2-methoxy-5-methylphenol with morpholine in the presence of acetic anhydride. The reaction proceeds at room temperature, and the product is obtained in good yield. The purity of the product can be further improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-(2-methoxy-5-methylphenyl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11-3-4-13(17-2)12(9-11)10-14(16)15-5-7-18-8-6-15/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACOWCYUIDOMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,6-dimethyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501100.png)
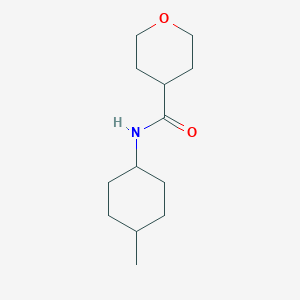
![1-ethyl-N-methyl-N-(1-methylpiperidin-4-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501114.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B7501119.png)
![N-[(2-fluorophenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7501127.png)
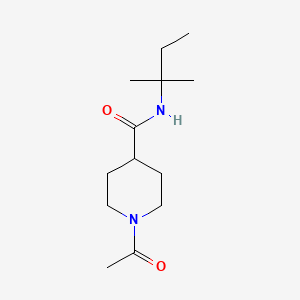
![6-(furan-2-yl)-3-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501150.png)
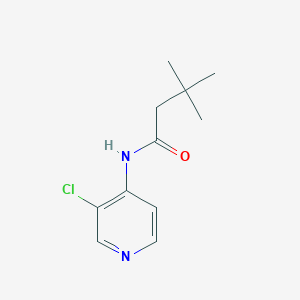
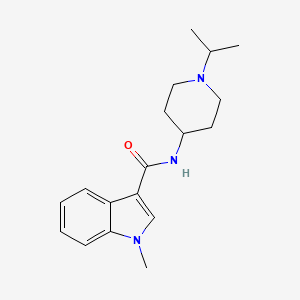
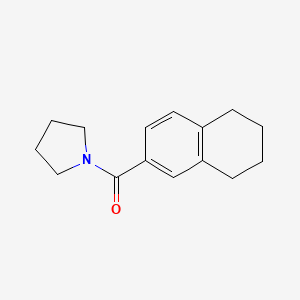
![N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7501175.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B7501194.png)
